molecular formula C13H15NO3 B3091677 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid CAS No. 1218344-45-6

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Cat. No. B3091677
CAS RN: 1218344-45-6
M. Wt: 233.26 g/mol
InChI Key: AHVBATBBFVYBGJ-UHFFFAOYSA-N
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Description

“1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H15NO3 . It has a molecular weight of 233.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17)/t10-,12+/m0/s1 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

As mentioned earlier, “1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid” is a solid compound . It has a molecular weight of 233.27 .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, have been investigated for their inhibitory effects on microbial growth. Such studies are crucial for understanding how these compounds can influence the production of bio-renewable chemicals through microbial fermentation. The review by Jarboe et al. (2013) delves into the mechanisms by which carboxylic acids impact microbes like Escherichia coli and Saccharomyces cerevisiae, offering insights into metabolic engineering strategies to enhance microbial robustness against these inhibitors Jarboe et al., 2013.

Liquid-Liquid Extraction of Carboxylic Acids

The separation of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is another area of interest. Sprakel and Schuur (2019) review the advancements in solvent development for the LLX of carboxylic acids, highlighting the role of novel solvents such as ionic liquids. This research points to the potential of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid in bio-based plastic production and other industrial applications Sprakel & Schuur, 2019.

Anticancer Properties of Cinnamic Acid Derivatives

Cinnamic acid derivatives have garnered attention for their anticancer properties, which may extend to compounds like 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. De, Baltas, and Bedos-Belval (2011) provide a comprehensive review of the synthesis and biological evaluation of cinnamoyl acids and related derivatives, underlining the medicinal significance of these compounds De, Baltas, & Bedos-Belval, 2011.

Carboxylic Acid Bioisosteres in Drug Design

In the realm of drug design, the exploration of carboxylic acid bioisosteres highlights the pharmaceutical potential of compounds like 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. Horgan and O’Sullivan (2021) review the application of novel carboxylic acid bioisosteres, emphasizing their role in improving pharmacological profiles through structural modifications Horgan & O’Sullivan, 2021.

Environmental Remediation

The reduction of Cr(VI) to Cr(III) mediated by carboxylic acids, including those structurally related to 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, has been examined for environmental remediation purposes. Jiang et al. (2019) review the mechanisms and efficiency of this process, which is crucial for treating Cr(VI)-contaminated water and sites. This study underscores the environmental significance of carboxylic acids in detoxification processes Jiang et al., 2019.

properties

IUPAC Name

1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVBATBBFVYBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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